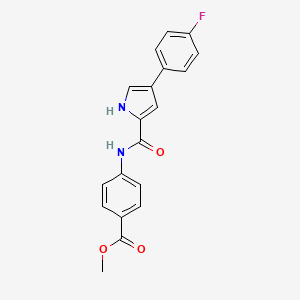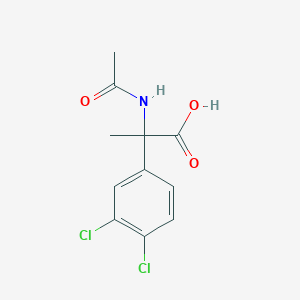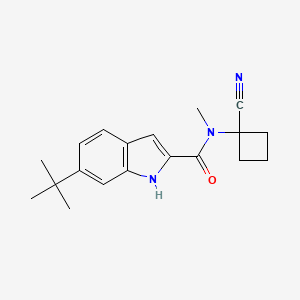
methyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carboxamido)benzoate” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyrrole ring, a carboxamide group, and a benzoate ester .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrole ring. The presence of the fluorine atom could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, which could influence its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carboxamido)benzoate is involved in the synthesis and characterization of various compounds and materials. For instance, it plays a role in the development of aromatic polyamides with ether and bulky fluorenylidene groups, which exhibit high solubility in organic solvents and have high thermal stability, making them suitable for high-performance materials applications (Hsiao et al., 1999). Another study focused on the structural analysis of fluorinated small molecules, including methyl 4-(fluorocarbonyl)benzoate, contributing to the understanding of molecular interactions and bond formations (Burns & Hagaman, 1993).
Molecular Structure and Conformation
The molecular structure and conformation of compounds related to this compound have been extensively studied. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings and performed crystallographic analyses to understand their conformational behavior, which is crucial for designing compounds with desired physical and chemical properties (Huang et al., 2021).
Liquid Crystal Properties
Research has also been conducted on compounds with structural similarities to this compound, focusing on their liquid crystal properties. For example, Naoum et al. (2010) studied the supramolecular liquid crystal phases induced by hydrogen bonding interactions between non-mesomorphic compounds, revealing insights into the stability and extent of liquid crystal phases, which are relevant for applications in display technologies (Naoum et al., 2010).
Chemical Shift Reagents
In the field of nuclear magnetic resonance (NMR) spectroscopy, compounds related to this compound have been explored as chemical shift reagents. Gianferrara et al. (2007) described the use of metalloporphyrins as chemical shift reagents for the unambiguous NMR characterization of certain isomers, enhancing the accuracy of NMR analysis in complex molecular structures (Gianferrara et al., 2007).
Mecanismo De Acción
Target of Action
It is known that similar compounds with indole and pyrrole moieties have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, which could result in a variety of molecular and cellular effects .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. For example, if it’s intended to be a pharmaceutical compound, it would need to be evaluated for toxicity, side effects, and potential interactions with other substances .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if initial studies suggest that it has promising pharmaceutical properties, future research might focus on optimizing its synthesis, evaluating its efficacy in preclinical and clinical trials, and exploring its mechanism of action .
Propiedades
IUPAC Name |
methyl 4-[[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c1-25-19(24)13-4-8-16(9-5-13)22-18(23)17-10-14(11-21-17)12-2-6-15(20)7-3-12/h2-11,21H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKVKFWZWVFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2712933.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2712936.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2712937.png)

![[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid](/img/structure/B2712940.png)
![[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2712941.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2712944.png)
![N-Cyclopentyl-4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2712946.png)

![3-[(4-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2712949.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2712952.png)
